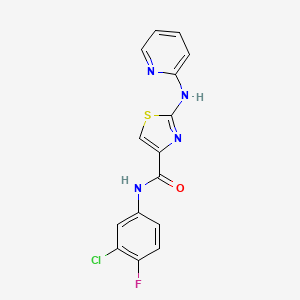

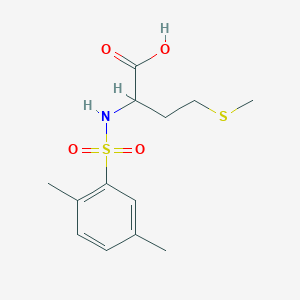

![molecular formula C22H31N3O B2374788 1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912901-62-3](/img/structure/B2374788.png)

1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer and Antimicrobial Properties

- Metallopharmaceutical agents, including palladium, gold, and silver complexes with N-heterocyclic carbene ligands, have been studied for their potential in cancer and microbial treatments. Specifically, palladium complexes have shown potent anticancer activity, while gold and silver complexes exhibit significant antimicrobial properties (Ray et al., 2007).

Catalytic Activity in Chemical Synthesis

- Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have been developed, demonstrating high efficiency in catalyzing carbon-carbon bond formation, which is crucial in the synthesis of various organic compounds (Akkoç et al., 2016).

Synthesis of Novel Bicyclic Systems

- New bicyclic systems integrating 1,2,4-oxadiazole rings have been synthesized, indicating potential applications in creating diverse organic compounds with predicted biological activities (Kharchenko et al., 2008).

Development of Antibacterial Agents

- Research on the nucleophilic ring opening of 2-pyrrolidones has led to the synthesis of compounds with high antibacterial activity, showcasing the potential of these compounds in medical applications (Peleckis et al., 2018).

Ionic Liquid Catalysis

- Ionic liquids have been employed as catalysts in the synthesis of functionalized pyrroles, indicating an environmentally friendly approach in chemical synthesis (Gupta et al., 2014).

Fluorinated Pyrroles Synthesis

- A novel method involving ionic liquids has been developed for the synthesis of polysubstituted pyrroles, some of which are fluorinated. These compounds are important in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).

Synthesis of Imidazo[1,2-a]pyridines

- The ionic liquid 1-butyl-3-methylimidazolium bromide has been used to synthesize 3-aminoimidazo[1,2-a]pyridines, providing a simple and efficient method for producing these compounds (Shaabani et al., 2006).

Mechanism of Action

properties

IUPAC Name |

1-butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h7-8,11-12,17-18H,2-6,9-10,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSGIDVYFCMUOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)

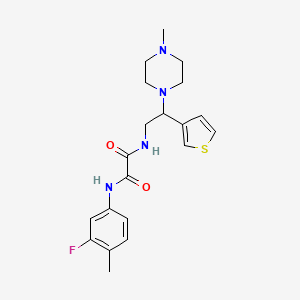

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)

![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)

![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)

![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)